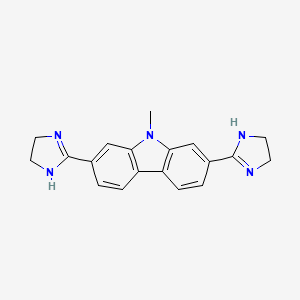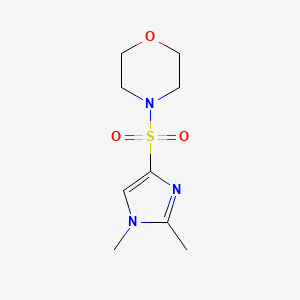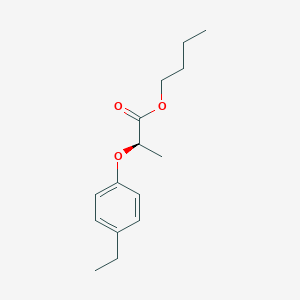
Propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a propanoic acid moiety esterified with a butyl group and substituted with a 4-ethylphenoxy group at the second carbon position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-ethylphenoxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, the reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-ethylphenoxy)propanoic acid.
Reduction: Formation of 2-(4-ethylphenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(4-ethylphenoxy)propanoic acid, which may interact with enzymes or receptors in biological systems. The phenoxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Propanoic acid, 2-(4-ethylphenoxy)-, butyl ester, (2R)- can be compared with other similar compounds such as:
Propanoic acid, 2-(4-methylphenoxy)-, butyl ester: Differing by the substitution of a methyl group instead of an ethyl group.
Propanoic acid, 2-(4-isopropylphenoxy)-, butyl ester: Differing by the substitution of an isopropyl group.
Propanoic acid, 2-(4-tert-butylphenoxy)-, butyl ester: Differing by the substitution of a tert-butyl group.
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities.
Properties
CAS No. |
197158-47-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
butyl (2R)-2-(4-ethylphenoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-4-6-11-17-15(16)12(3)18-14-9-7-13(5-2)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m1/s1 |
InChI Key |
QEYBENWPCPEDBQ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
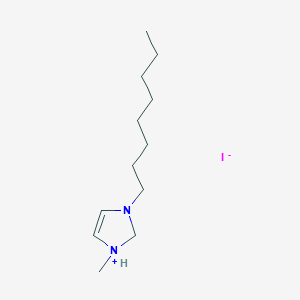


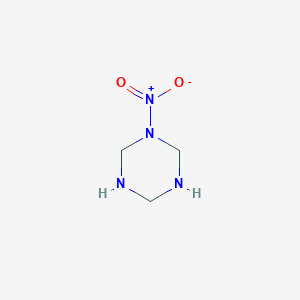
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
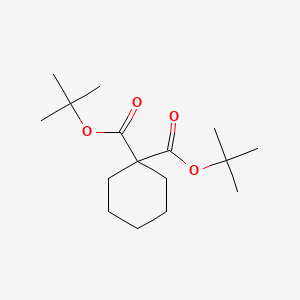
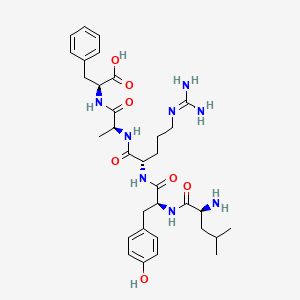
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
